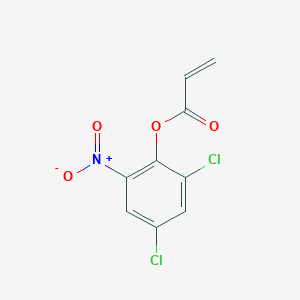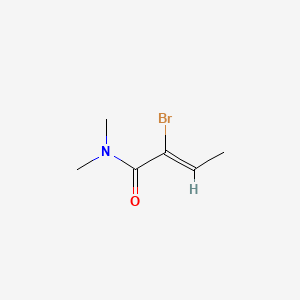
2-Bromo-N,N-dimethylcrotonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethylcrotonamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the carbon chain, along with two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethylcrotonamide typically involves the bromination of N,N-dimethylcrotonamide. One common method is to react N,N-dimethylcrotonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to control the reaction conditions precisely, leading to higher yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylcrotonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated amides, aminated amides, and other substituted derivatives.
Elimination Reactions: The major products are alkenes, with the position of the double bond depending on the specific reaction conditions.
Oxidation and Reduction Reactions: Products can range from oxidized amides to reduced amines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N,N-dimethylcrotonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethylcrotonamide involves its interaction with various molecular targets. The bromine atom and the amide functional group play key roles in its reactivity. For example, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
2-Bromo-N,N-dimethylcrotonamide can be compared with other similar compounds, such as:
2-Bromo-N,N-dimethylacetamide: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
N,N-Dimethylcrotonamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-N-methylcrotonamide: Contains only one methyl group on the nitrogen, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both the bromine atom and the dimethylated nitrogen.
Properties
CAS No. |
63992-53-0 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
(Z)-2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3/b5-4- |
InChI Key |
KTWGCBJDXNUCPC-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C(/C(=O)N(C)C)\Br |
Canonical SMILES |
CC=C(C(=O)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
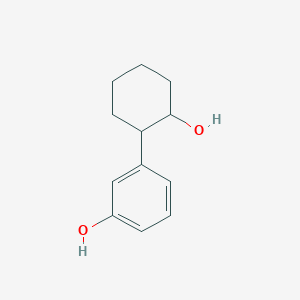
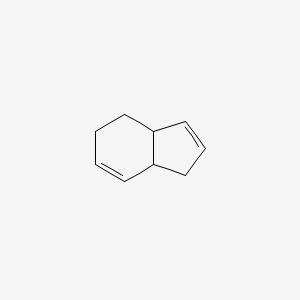

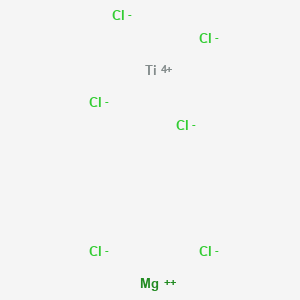
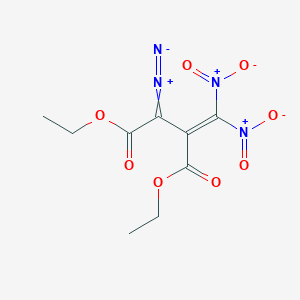
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
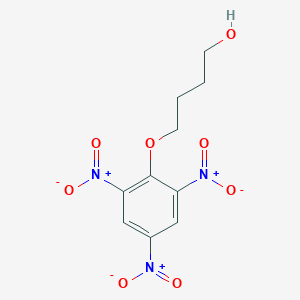
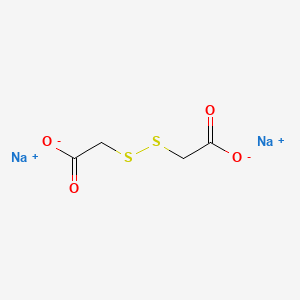
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

